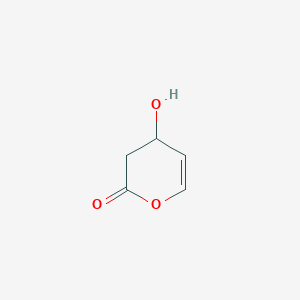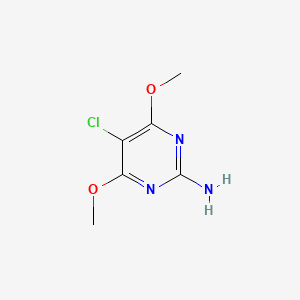
4-Hydroxy-3,4-dihydro-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3,4-dihydro-2H-pyran-2-one is a heterocyclic organic compound that belongs to the class of 2-pyrones. This compound is characterized by a six-membered ring containing one oxygen atom and a hydroxyl group at the fourth position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3,4-dihydro-2H-pyran-2-one can be achieved through several methods. One common approach involves the cyclization of tricarbonyl compounds. This biomimetic method is based on the cyclization of ketoacetylene or ketene transformations . Another method involves the use of N-heterocyclic carbenes (NHCs) as organocatalysts, which activate aldehydes via Breslow-type adducts, enabling the production of 3,4-dihydropyran-2-ones .
Industrial Production Methods: Industrial production of this compound often involves the use of efficient synthetic strategies such as multicomponent reactions (MCRs). These reactions are favored due to their high efficiency, atom economy, short reaction times, low cost, and green reaction conditions . The use of transition metal complexes and ketene transformations also allows for straightforward access to this compound on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy-3,4-dihydro-2H-pyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is also involved in cycloaddition reactions, particularly [4+2]- and [3+3]-type cycloadditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include N-heterocyclic carbenes, transition metal complexes, and ketenes . The reactions are typically carried out under mild conditions, often at room temperature, to ensure high yields and easy workup .
Major Products: The major products formed from the reactions of this compound include functionalized enones, γ-lactones, cyclic enamines, and 2-pyrones . These products are valuable intermediates in organic synthesis and have various applications in the pharmaceutical and chemical industries.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3,4-dihydro-2H-pyran-2-one has a wide range of scientific research applications. In chemistry, it is used as a versatile reagent in organic synthesis due to its polyfunctional nature . In biology, it is studied for its potential as an antioxidant and antimicrobial agent . In medicine, derivatives of this compound have shown promise as antiviral, anticancer, and anti-inflammatory agents . In the industry, it is used in the synthesis of dyes, pigments, and agrochemicals .
Wirkmechanismus
The mechanism of action of 4-Hydroxy-3,4-dihydro-2H-pyran-2-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl group and the conjugated system of the pyran ring allow it to participate in redox reactions, scavenging free radicals and exhibiting antioxidant properties . Additionally, its ability to form stable complexes with metal ions contributes to its antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-3,4-dihydro-2H-pyran-2-one can be compared with other similar compounds such as 4-Hydroxy-6-methyl-5,6-dihydro-2H-pyran-2-one and 3,4-Dihydro-2H-pyran . While these compounds share a similar pyran ring structure, this compound is unique due to its specific substitution pattern and bioactivity profile. The presence of the hydroxyl group at the fourth position and the conjugated system of the pyran ring contribute to its distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications. Its unique chemical structure and bioactivity make it a valuable target for synthesis and modification. The compound’s ability to undergo various chemical reactions and its wide range of applications in chemistry, biology, medicine, and industry highlight its importance in the field of organic chemistry.
Eigenschaften
IUPAC Name |
4-hydroxy-3,4-dihydropyran-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-4-1-2-8-5(7)3-4/h1-2,4,6H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFKYKDFFBBXFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=COC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50551794 |
Source


|
| Record name | 4-Hydroxy-3,4-dihydro-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50551794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112592-82-2 |
Source


|
| Record name | 4-Hydroxy-3,4-dihydro-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50551794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[b]thiophene-3-carboximidamide](/img/structure/B13107168.png)
![5-(Butan-2-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13107172.png)











